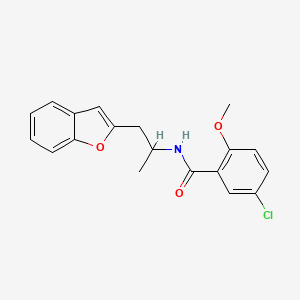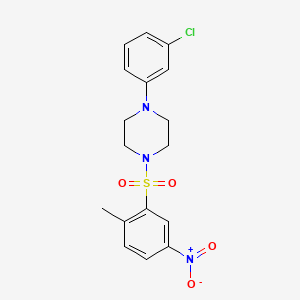![molecular formula C12H12F3NO3 B3015351 (3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone CAS No. 1272778-90-1](/img/structure/B3015351.png)
(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone, also known as TFMK, is a chemical compound that has been widely studied for its potential as a pharmaceutical agent. TFMK is a ketone derivative that has shown promise in a variety of scientific research applications, including cancer treatment, anti-inflammatory therapy, and pain management.
Mechanism of Action
The mechanism of action of (3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone is not fully understood, but it is thought to act through the inhibition of specific enzymes and signaling pathways involved in inflammation and pain. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, as well as to inhibit the migration of immune cells to sites of inflammation. Additionally, this compound has been shown to have analgesic effects, reducing pain in animal models of acute and chronic pain.
Advantages and Limitations for Lab Experiments
(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, this compound has been extensively studied, with a large body of literature supporting its potential as a pharmaceutical agent. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions.
Future Directions
There are several potential future directions for research on (3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone. One area of interest is its potential as a cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research could explore its potential as a cancer treatment. Additionally, this compound could be further studied for its potential as an anti-inflammatory agent and pain management therapy, with the goal of developing new treatments for chronic inflammatory conditions and pain disorders.
Synthesis Methods
The synthesis of (3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxypyrrolidine in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
Scientific Research Applications
(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone has been extensively studied for its potential as a pharmaceutical agent. It has shown promising results in preclinical studies as an anti-inflammatory agent, with the ability to reduce inflammation in both acute and chronic models. Additionally, this compound has been shown to have analgesic effects, making it a potential candidate for pain management.
properties
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-3-1-8(2-4-10)11(18)16-6-5-9(17)7-16/h1-4,9,17H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILXICRGIOJJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((5-methyl-2-phenyloxazol-4-yl)methyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3015269.png)
![2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3015270.png)
![Ethyl 4-[[2-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3015272.png)
![[(2S,3As,6aS)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B3015274.png)
![3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3015276.png)
![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3015278.png)


![1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3015283.png)


![7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B3015290.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B3015291.png)